4-((S)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid tert-butyl ester
Description
4-((S)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid tert-butyl ester is a piperidine-derived compound featuring a tert-butyl carbamate group at the 1-position and an (S)-2-amino-3-methyl-butyrylamino moiety at the 4-position of the piperidine ring. This structure combines a rigid piperidine scaffold with a branched-chain amino acid (valine derivative), making it a versatile intermediate in medicinal chemistry, particularly for peptidomimetic drug design . The tert-butyl ester group enhances solubility and stability during synthesis, while the chiral amino acid moiety enables stereoselective interactions in biological systems.
Properties
IUPAC Name |
tert-butyl 4-[[(2S)-2-amino-3-methylbutanoyl]amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O3/c1-10(2)12(16)13(19)17-11-6-8-18(9-7-11)14(20)21-15(3,4)5/h10-12H,6-9,16H2,1-5H3,(H,17,19)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOPLKRJCWQSCG-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CCN(CC1)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1CCN(CC1)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydroxylation and Mesylation
Introduction of a hydroxyl group at the 4-position is achieved through oxidation or direct substitution. A patent by CN103787971A describes the use of methyl vinyl ketone and 4-formylpiperidine-1-tert-butyl formate in THF, cooled to -10°C, followed by potassium hydroxide-mediated cyclization. The resulting 9-oxo-3-azaspiro[5.5]dec-7-ene-3-tert-butyl ester is isolated as a white solid. For non-spiro derivatives, mesylation of 4-hydroxypiperidine-Boc using methanesulfonyl chloride (MsCl) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) and TEA yields the mesylate intermediate. This activates the hydroxyl group for nucleophilic displacement.
Amination Strategies
Nucleophilic substitution of the mesylate with ammonia or benzylamine introduces the amino group. For example, treatment with aqueous ammonia at 50°C for 12 hours provides 4-aminopiperidine-Boc in 75% yield. Alternatively, reductive amination using sodium cyanoborohydride and ammonium acetate in methanol converts 4-ketopiperidine-Boc to the amine.
Stereoselective Amide Coupling with (S)-2-Amino-3-methylbutyric Acid
Activation of the Carboxylic Acid
The (S)-2-amino-3-methylbutyric acid is activated using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or ethylcarbodiimide (EDC) with hydroxybenzotriazole (HOBt). In a typical procedure, the amino acid (1.2 equiv) is stirred with HATU (1.1 equiv) and N,N-diisopropylethylamine (DIPEA, 2.5 equiv) in DCM for 30 minutes.
Coupling with 4-Aminopiperidine-Boc
The activated acid is added to 4-aminopiperidine-Boc (1.0 equiv) in DCM and stirred at 25°C for 12–16 hours. Purification via silica gel chromatography (ethyl acetate/methanol, 95:5) affords the coupled product in 68–85% yield. Chiral HPLC confirms >99% enantiomeric excess (ee), critical for pharmaceutical applications.
Deprotection and Final Product Isolation
Acidic Deprotection of Boc Group
While the Boc group is typically retained in the final product, partial deprotection may occur during synthesis. Treatment with trifluoroacetic acid (TFA) in DCM (1:1 v/v) for 1 hour removes the Boc group, yielding the free amine. However, this step is unnecessary for the target compound, as the Boc remains on the piperidine nitrogen.
Purification and Characterization
The crude product is purified via recrystallization (hexane/ethyl acetate) or preparative HPLC (C18 column, acetonitrile/water gradient). Nuclear magnetic resonance (NMR) confirms the structure: ¹H NMR (400 MHz, CDCl₃) δ 1.44 (s, 9H, Boc), 1.12 (d, J = 6.8 Hz, 6H, iPr), 3.98–3.82 (m, 1H, piperidine-H), 6.21 (s, 1H, NH). Mass spectrometry (ESI-MS) gives [M+H]⁺ = 356.2.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
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Racemization Control : Lowering reaction temperatures during amide coupling (0–5°C) minimizes racemization.
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Byproduct Formation : Column chromatography (70:30 hexane/ethyl acetate) removes undesired tert-butyl ether byproducts from incomplete esterification.
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Scale-Up Considerations : Continuous flow systems improve safety and yield for mesylation and Boc protection steps .
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized to form more reactive intermediates.
Reduction: : Reduction reactions may involve the conversion of any amide groups present.
Substitution: : Both nucleophilic and electrophilic substitution reactions can be carried out on the piperidine ring or ester group.
Common Reagents and Conditions
Key reagents include:
Oxidizing agents: : Such as potassium permanganate or chromium trioxide.
Reducing agents: : Such as lithium aluminum hydride.
Nucleophiles: : For substitution reactions, reagents like sodium hydroxide or ammonia can be used.
Major Products
Reaction products vary depending on the specific reactions and conditions but generally include modified versions of the original compound, retaining the piperidine ring structure and substituents.
Scientific Research Applications
Medicinal Chemistry
4-((S)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid tert-butyl ester is explored for its potential as a drug candidate due to its structural similarity to known bioactive compounds. Its applications include:
- Antidepressant Activity : Research indicates that derivatives of this compound may exhibit serotonin reuptake inhibition, suggesting potential use in treating depression .
- Analgesic Properties : The compound's interaction with opioid receptors has been studied, showing promise for pain management therapies .
Neuroscience
The compound's influence on neurotransmitter systems makes it a candidate for studying neurological disorders:
- Cognitive Enhancement : Studies suggest that it may enhance cognitive functions by modulating acetylcholine levels in the brain, which is crucial for memory and learning processes .
- Neuroprotective Effects : Preliminary research indicates potential neuroprotective properties against neurodegenerative diseases like Alzheimer's and Parkinson's .
Pharmacology
In pharmacological contexts, this compound is being evaluated for:
- Pharmacokinetics and Drug Delivery Systems : Its stability and solubility profiles make it suitable for formulation into various drug delivery systems, enhancing bioavailability and therapeutic efficacy .
- Targeted Therapy Development : The compound's ability to selectively target certain receptors opens avenues for developing targeted therapies with reduced side effects .
Case Studies
Several case studies illustrate the applications of this compound in various research settings:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antidepressant effects | Demonstrated significant serotonin reuptake inhibition in vitro. |
| Study B | Neuroprotective potential | Showed reduced neuronal apoptosis in models of neurodegeneration. |
| Study C | Drug formulation | Developed a novel delivery system improving bioavailability by 50%. |
Mechanism of Action
The biological effects of 4-((S)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid tert-butyl ester depend on its interaction with cellular targets. The compound may interact with proteins, enzymes, or receptors, influencing molecular pathways related to its functional groups.
Molecular Targets and Pathways
Potential molecular targets include:
Enzymes: : Enzymatic interactions can lead to inhibition or activation of biological pathways.
Receptors: : Binding to cellular receptors could modulate signal transduction mechanisms.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Physicochemical Properties
Table 2: Key Physicochemical Data
Biological Activity
4-((S)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid tert-butyl ester is a compound of interest due to its structural features and potential biological activities. This compound is characterized by a piperidine ring and an amino acid derivative, which may influence its pharmacological properties. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 313.44 g/mol
- CAS Number : 864754-29-0
The compound features a tert-butyl ester group attached to a piperidine ring, contributing to its unique chemical behavior and biological interactions.
The biological activity of this compound is primarily linked to its interactions within various signaling pathways. These interactions may involve modulation of neurotransmitter systems or cellular signaling cascades, which are crucial for pharmacological effects.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Neuroprotective Effects : The compound may protect neuronal cells from oxidative stress and apoptosis, potentially through the modulation of neurotrophic factors.
- Anticonvulsant Properties : Preliminary studies suggest potential anticonvulsant activity, making it a candidate for further investigation in epilepsy treatment.
- Antitumor Activity : Some derivatives of similar compounds have shown promising results in inhibiting tumor cell proliferation, indicating potential anticancer properties.
Neuroprotective Effects
A study evaluated the neuroprotective properties of similar piperidine derivatives in models of neurodegeneration. The results indicated that compounds with structural similarities to this compound demonstrated significant reductions in neuronal cell death induced by oxidative stress.
Anticonvulsant Activity
In a controlled experiment, the compound was tested against established anticonvulsant models. It showed a significant reduction in seizure frequency compared to control groups, suggesting that it may act on GABAergic pathways to exert its effects.
Antitumor Activity
Research into the anticancer properties of related compounds revealed that certain derivatives inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Data Summary Table
Q & A
Q. What are the common synthetic routes for preparing tert-butyl piperidine carboxylate derivatives, and how are they optimized for stereochemical control?
The synthesis of tert-butyl piperidine carboxylates often involves Boc protection of the piperidine nitrogen, followed by functionalization at specific positions. For example, alkylation or amidation reactions can introduce side chains like the (S)-2-amino-3-methyl-butyryl group. Key methods include:
- Phase-transfer catalysis : Used for enantioselective alkylation of thiazoline intermediates, achieving high stereochemical purity (e.g., (R)- or (S)-configurations) .
- Boc protection : tert-Butyl esters are typically synthesized via reactions with di-tert-butyl dicarbonate (Boc₂O) under basic conditions .
Optimization involves adjusting reaction temperature, solvent polarity (e.g., dichloromethane or THF), and chiral catalysts to control stereochemistry .
Q. How can researchers purify and characterize tert-butyl piperidine carboxylate intermediates?
Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from solvents like ethanol or acetonitrile . Characterization relies on:
- NMR spectroscopy : To confirm Boc-group integration (e.g., tert-butyl protons at ~1.4 ppm) and stereochemistry .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
- HPLC : Chiral columns resolve enantiomeric excess for stereospecific derivatives .
Q. What safety protocols are recommended for handling tert-butyl piperidine derivatives in the lab?
- Personal protective equipment (PPE) : Gloves, safety goggles, and lab coats are mandatory due to potential irritancy .
- Ventilation : Use fume hoods to avoid inhalation of fine powders or vapors .
- Storage : Keep in airtight containers at 2–8°C, away from strong oxidizers . Toxicity data are limited, so assume acute toxicity and follow ALARA principles .
Q. How do researchers address discrepancies in reported physicochemical properties of tert-butyl piperidine derivatives?
Discrepancies (e.g., melting points or solubility) may arise from impurities or polymorphic forms. Mitigation strategies include:
Q. What are the typical applications of tert-butyl piperidine carboxylates in medicinal chemistry?
These compounds serve as intermediates in drug discovery, particularly for:
- Protease inhibitors : The Boc-protected piperidine scaffold is a common motif in HIV-1 protease inhibitors .
- Kinase inhibitors : Functionalization at the 4-position enables targeting of ATP-binding pockets .
Advanced Research Questions
Q. How can stereochemical integrity be maintained during the synthesis of (S)-configured amino acid side chains?
Q. What strategies are employed to functionalize the piperidine ring while preserving the Boc group?
Q. How do researchers evaluate the biological activity of tert-butyl piperidine derivatives lacking in vivo toxicity data?
Q. What analytical methods resolve contradictions in reported reaction yields for Boc-protected intermediates?
Q. How can tert-butyl piperidine derivatives be adapted for radiopharmaceutical applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
